
Trimethylsilyl methacrylate
Overview
Description
Trimethylsilyl methacrylate (TMSMA) is a silicon-containing methacrylate derivative where a trimethylsilyl (TMS) group is attached to the methacrylic acid backbone. This monomer serves as a protected form of methacrylic acid, enabling controlled polymerization under specific conditions. Its small silyl group allows for moderate steric hindrance, facilitating stereoregular polymer formation via anionic or radical polymerization . TMSMA is widely used in block copolymer synthesis, where the TMS group acts as a temporary protecting moiety that can be hydrolyzed post-polymerization to yield functional polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl methacrylate can be synthesized by reacting methacrylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and involves the formation of this compound and hydrochloric acid as a byproduct. The reaction can be represented as follows:
H2C=C(CH3)CO2H + ClSi(CH3)3 → H2C=C(CH3)CO2Si(CH3)3 + HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of byproducts.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized to form poly(trimethylsilyl)methacrylate, which is used in various applications due to its unique properties.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and trimethylsilanol.
Transesterification: It can undergo transesterification reactions with other alcohols to form different methacrylate esters.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the trimethylsilyl group.
Transesterification: Catalysts such as titanium tetraisopropoxide are used to facilitate the reaction.
Major Products Formed
Polymerization: Poly(trimethylsilyl)methacrylate.
Hydrolysis: Methacrylic acid and trimethylsilanol.
Transesterification: Various methacrylate esters depending on the alcohol used.
Scientific Research Applications
Polymerization Applications
2.1 Radical Polymerization
TMSMA has been extensively studied for its role in radical polymerization processes. It facilitates the synthesis of various polymers with tailored properties. For instance, the use of TMSMA in combination with radical initiators has shown to yield high molecular weight polymers with controlled isotacticity. A notable study demonstrated that using tris(trimethylsilyl)silyl methacrylate (TTMSSMA) resulted in highly isotactic poly(methacrylic acid) through anionic polymerization methods, achieving isotacticities exceeding 90% .
2.2 Copolymer Synthesis
TMSMA is also employed in the synthesis of copolymers, particularly in combination with methacrylic acid. These copolymers exhibit enhanced adhesion properties, making them suitable for applications in coatings and adhesives . The reactivity ratios of TMSMA when copolymerized with methacrylic acid have been quantitatively analyzed, revealing favorable thermal properties that enhance their performance in various environments.
Material Science Applications
3.1 Silica-Based Materials
One significant application of TMSMA is in the development of silica-based materials. The incorporation of TMSMA into silica networks enhances their mechanical properties and thermal stability. Research indicates that TMSMA-modified silica exhibits improved hydrophobicity and chemical resistance, making it ideal for use in coatings and sealants.
3.2 Biomedical Applications
TMSMA has been explored for biomedical applications, particularly as a component in drug delivery systems. For instance, studies have shown that TMSMA-based polymers can encapsulate hydrophobic drugs effectively while providing controlled release profiles under physiological conditions . This property is particularly beneficial for targeting cancer therapies where localized drug delivery is crucial.
Case Studies
Mechanism of Action
The mechanism of action of Trimethylsilyl methacrylate primarily involves its ability to undergo polymerization and other chemical reactions. The trimethylsilyl group imparts unique properties to the resulting polymers, such as increased hydrophobicity and thermal stability. The molecular targets and pathways involved depend on the specific application and the nature of the polymer or material being synthesized.
Comparison with Similar Compounds
Comparison with Similar Silyl Methacrylates
Structural and Functional Differences
The table below summarizes key structural, polymerization, and application differences between TMSMA and related silyl methacrylates:
Polymerization and Reactivity
Steric Effects :
- TMSMA’s small TMS group permits higher reactivity in copolymerizations compared to bulkier analogs like TTMSSMA. For example, TMSMA copolymerizes with styrene and methyl methacrylate (MMA) with controlled reactivity ratios, while TTMSSMA requires chiral ligands for asymmetric polymerization .
- Triisopropylsilyl methacrylate’s larger substituents slow polymerization rates, limiting its use in high-molecular-weight polymers .
Protecting Group Utility :
- TMSMA is frequently used in sequential polymerizations (e.g., ATRP) where the TMS group is removed to expose hydroxyl or carboxylic acid functionalities . In contrast, 3-(trimethoxysilyl)propyl methacrylate’s hydrolyzable methoxy groups enable covalent bonding to silica surfaces, making it ideal for hybrid materials .
Stereochemical Control :
Thermal and Material Properties
- Thermal Stability : Bulky silyl groups (e.g., TTMSSMA, triisopropylsilyl) enhance thermal resistance due to increased bond strength and steric shielding .
- Solubility : TMSMA-based polymers exhibit better solubility in organic solvents than TTMSSMA polymers, which often require specialized solvents .
Biological Activity
Trimethylsilyl methacrylate (TMSMA) is a methacrylate compound that has garnered interest due to its unique properties and potential applications in various fields, particularly in biocompatible materials and drug delivery systems. This article reviews the biological activity of TMSMA, focusing on its synthesis, polymerization characteristics, and applications in biomedical contexts.
TMSMA is characterized by the presence of a trimethylsilyl group, which enhances its stability and solubility in organic solvents. It can be synthesized through the reaction of methacrylic acid with trimethylsilyl chloride. This reaction results in a protected methacrylate monomer that can undergo polymerization under specific conditions, allowing for the creation of functional polymers that can be deprotected post-polymerization .
Polymerization Behavior
The polymerization of TMSMA can be performed via various methods, including radical and anionic polymerization. The choice of polymerization method significantly affects the resulting polymer's properties. For instance, TMSMA can be polymerized under anionic conditions to yield stereoregular polymers, which are crucial for applications requiring specific mechanical properties or biodegradability .
Table 1: Polymerization Methods and Characteristics of TMSMA
Method | Conditions | Outcome |
---|---|---|
Radical Polymerization | Initiator: AIBN; Solvent: THF | Formation of poly(this compound) with varying molecular weights |
Anionic Polymerization | Initiator: n-BuLi; Solvent: Toluene/THF | Stereoregular polymers with high isotacticity |
Drug Delivery Systems
TMSMA has been utilized in developing drug delivery systems, particularly as a component of biodegradable micelles. These micelles have shown promise in enhancing the solubility and bioavailability of hydrophobic drugs. For example, TMSMA-based micelles loaded with gadolinium complexes have been investigated for use as MRI contrast agents, exploiting their ability to target acidic environments typical of tumor tissues .
Case Studies
- MRI Contrast Agents : A study demonstrated that TMSMA-loaded micelles effectively increased MRI signal intensity in rabbit liver models after intravenous administration. The micelles exhibited higher relaxivity compared to traditional gadolinium-based contrast agents, suggesting improved imaging capabilities .
- Biocompatibility Assessments : Research has indicated that polymers derived from TMSMA exhibit favorable biocompatibility profiles. In vitro studies assessing cytotoxicity showed that these polymers do not adversely affect cell viability, making them suitable for biomedical applications .
Research Findings
Recent studies have focused on the synthesis of copolymers containing TMSMA and methacrylic acid, which have shown improved adhesion properties for dental composites. These copolymers demonstrate significant potential in enhancing the performance of dental materials by providing better mechanical strength and resistance to degradation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Trimethylsilyl methacrylate, and how can side reactions like ester cleavage be minimized during synthesis?
- TMSMA is typically synthesized via esterification of methacrylic acid with trimethylsilyl alcohols. A critical step involves regioselective protection/deprotection strategies. For example, trimethylsilyl bromide (TMSBr) can be used to cleave phosphonate esters in related methacrylate derivatives, followed by methanolysis to restore functional groups . To minimize side reactions (e.g., premature hydrolysis), anhydrous conditions and inert atmospheres are essential. NMR monitoring of intermediate silyl esters (e.g., trimethylsilyl phosphonates) ensures reaction fidelity .
Q. What analytical techniques are recommended for confirming the structure and purity of TMSMA?
- Gas chromatography-mass spectrometry (GC-MS) is effective for analyzing trimethylsilyl derivatives, as demonstrated in studies of phenolic compounds . Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is critical for verifying the methacrylate backbone and trimethylsilyl group integrity. Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection .
Q. How should TMSMA be stored to maintain stability, and what safety precautions are necessary during handling?
- TMSMA should be stored in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C to prevent hydrolysis. It is flammable (GHS Category 4) and requires avoidance of strong oxidizers, acids, or bases. Personal protective equipment (PPE), including nitrile gloves and vapor-resistant goggles, is mandatory during handling .
Advanced Research Questions
Q. How does the incorporation of TMSMA into copolymers influence polymerization kinetics and molecular weight distribution?
- In atom transfer radical polymerization (ATRP), TMSMA’s steric bulk and electron-withdrawing silyl groups alter reactivity ratios. Kinetic modeling shows that copolymerization with methyl methacrylate (MMA) requires adjustments in catalyst concentration (e.g., CuBr/ligand systems) and reaction temperature to control molecular weight dispersity (). Computational tools like MATLAB can simulate monomer conversion and copolymer composition .
Q. What strategies resolve contradictions in reported reactivity ratios for TMSMA-containing copolymers?
- Discrepancies in reactivity ratios (e.g., and ) may arise from differences in solvent polarity or initiator efficiency. Researchers should employ real-time monitoring (e.g., inline FTIR or Raman spectroscopy) to track monomer consumption. Statistical analysis (e.g., the Kelen-Tüdős method) can refine reactivity ratio estimates .
Q. How can TMSMA be utilized to design functional polymers with tailored surface properties?
- TMSMA’s hydrophobic trimethylsilyl group enhances surface water repellency in coatings. For example, copolymerizing TMSMA with 2-hydroxyethyl methacrylate (HEMA) creates amphiphilic polymers for anti-fouling membranes. X-ray photoelectron spectroscopy (XPS) and contact angle measurements validate surface segregation of silyl groups .
Q. Data Analysis and Methodological Challenges
Q. What computational models are available to predict the behavior of TMSMA in multi-scale polymerization reactors?
- Multi-scale models integrating computational fluid dynamics (CFD) with kinetic Monte Carlo simulations are effective. For instance, Zhang and Ray’s aqueous suspension polymerization model accounts for mass transfer and monomer solubility effects, which are critical for scaling TMSMA-based processes .
Q. How can researchers address inconsistencies in toxicity data for methacrylate derivatives during risk assessment?
- While TMSMA-specific toxicity data are limited, structural analogs like methyl methacrylate (MMA) show dose-dependent respiratory sensitization in animal models. Researchers should apply read-across methodologies and quantitative structure-activity relationship (QSAR) models, supplemented by in vitro assays (e.g., Ames tests for genotoxicity) .
Q. Applications in Material Science
Q. What role does TMSMA play in developing adhesion promoters for dental or biomedical materials?
- TMSMA’s bisphosphonate derivatives act as adhesion promoters by forming covalent bonds with hydroxyapatite in dental composites. Deprotection of trimethylsilyl esters to phosphonic acids (via TMSBr/methanolysis) enhances bonding strength, validated by tensile testing and micro-CT imaging .
Q. Can TMSMA be used to synthesize stimuli-responsive polymers for drug delivery systems?
- Yes. TMSMA’s hydrolytic lability under acidic conditions enables pH-responsive drug release. Copolymerizing TMSMA with PEG-based monomers creates hydrogels that swell in tumor microenvironments (pH ~5.5). Dynamic light scattering (DLS) and Franz cell diffusion studies characterize release profiles .
Properties
IUPAC Name |
trimethylsilyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2Si/c1-6(2)7(8)9-10(3,4)5/h1H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQNYIRJCLTTOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25499-03-0 | |
Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25499-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5074002 | |
Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13688-56-7 | |
Record name | Trimethylsilyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13688-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.